
2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one, also known as BMPP, is a synthetic compound that belongs to the class of chalcones. Chalcones are compounds that have shown promising biological activity, including anti-inflammatory, antioxidant, and anticancer properties. BMPP has been the subject of several scientific studies due to its potential use as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one is not fully understood. However, studies have suggested that 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one may exert its biological activity by modulating various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has been shown to have several biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has been shown to have antioxidant activity by scavenging free radicals. 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has also been shown to have antimicrobial activity against several bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have potent biological activity, making it a promising candidate for further studies. However, 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one also has limitations, including its potential toxicity and lack of selectivity for specific cell types.
Orientations Futures
There are several future directions for research on 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one. One area of interest is the development of 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one derivatives with improved selectivity and potency. Another area of interest is the investigation of the potential use of 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one in combination with other anticancer or anti-inflammatory agents. Additionally, further studies are needed to elucidate the mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one and its potential therapeutic applications in other diseases.
Méthodes De Synthèse
2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. In this reaction, 2-hydroxybenzaldehyde and 4-chloroacetophenone are reacted in the presence of a base, such as potassium hydroxide, to form the intermediate chalcone. The chalcone is then reacted with 4-methylbenzaldehyde in the presence of a base to form 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one.
Applications De Recherche Scientifique
2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has potent anticancer activity against human breast cancer cells by inducing apoptosis, or programmed cell death. Another study found that 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2/c1-15-6-10-17(11-7-15)22(26)19(14-16-8-12-18(24)13-9-16)23-25-20-4-2-3-5-21(20)27-23/h2-14H,1H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCQFLUBLFRAHM-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)Cl)/C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

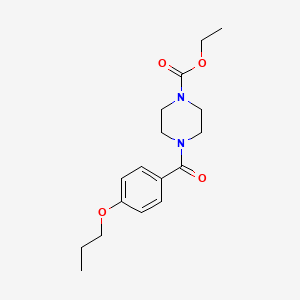
![N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5311271.png)
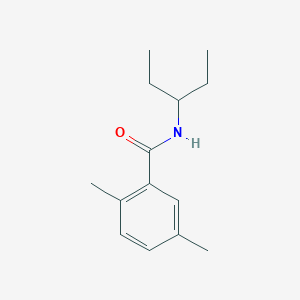
![2-{[4-(1H-benzimidazol-2-yl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5311283.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)-N,N-diethylbenzamide](/img/structure/B5311286.png)
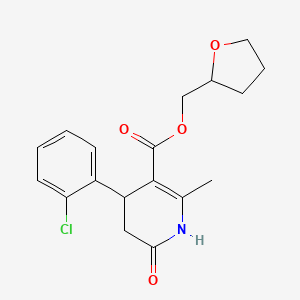
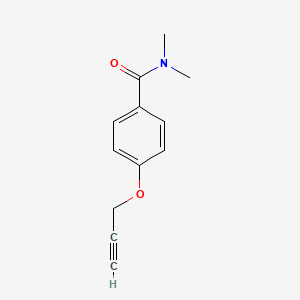
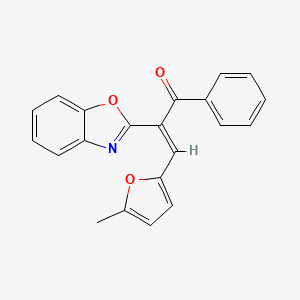
![3-[(dimethylamino)methyl]-1-(3-hydroxy-4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5311315.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5311323.png)
![3-[5-(2,6-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5311326.png)
![6-(2,4-dimethoxybenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5311340.png)
![(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5311348.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311355.png)